molecular formula C10H13ClO B1416304 1-(3-Chlorophenyl)-2-methyl-2-propanol CAS No. 1754-67-2

1-(3-Chlorophenyl)-2-methyl-2-propanol

Cat. No. B1416304
CAS RN: 1754-67-2
M. Wt: 184.66 g/mol
InChI Key: JNJIFPQDIPGVED-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperazine, also known as mCPP, is a derivative of phenylpiperazine . It’s a metabolite of the antidepressant medications trazodone and nefazodone .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular formula for 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . It’s a dibasic amine with no stereoisomers .

Scientific Research Applications

Catalysis in Organic Synthesis

1-(3-Chlorophenyl)-2-methyl-2-propanol: can be utilized as a starting material in the synthesis of Schiff-base metal complexes . These complexes are significant in catalysis, particularly in reactions like the Claisen–Schmidt condensation, which is crucial for synthesizing chalcone derivatives. Chalcones are valuable intermediates in the production of various pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmacology, derivatives of 1-(3-Chlorophenyl)-2-methyl-2-propanol have potential applications as serotonin receptor agonists . These compounds can be metabolites of certain drugs and may influence neurotransmitter systems, which is essential for developing new medications for neurological disorders.

Biochemical Applications

The compound’s derivatives, specifically those containing a thiourea moiety, have been studied for their urease inhibitory activity . Urease inhibitors are significant in treating and preventing diseases caused by Helicobacter pylori, including peptic ulcers and gastritis.

Analytical Chemistry

In analytical chemistry, 1-(3-Chlorophenyl)-2-methyl-2-propanol and its analogs can serve as reference materials for calibrating instruments or as standards in mass spectrometry . This is crucial for ensuring accurate and reliable analytical results in both research and forensic applications.

Environmental Science

Compounds derived from 1-(3-Chlorophenyl)-2-methyl-2-propanol can be used in environmental toxicology as reference substances to identify contaminants in biological samples . This helps in monitoring environmental pollution and assessing its impact on health.

Materials Science

In materials science, the Schiff-base ligands synthesized from 1-(3-Chlorophenyl)-2-methyl-2-propanol can be doped with transition metals to create complexes with unique electrical characteristics . These materials can be applied in the development of new electronic devices or sensors.

Safety And Hazards

1-(3-Chlorophenyl)piperazine may cause skin irritation, serious eye irritation, and respiratory irritation . It’s considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJIFPQDIPGVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294997
Record name 3-Chloro-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-methyl-2-propanol

CAS RN

1754-67-2
Record name 3-Chloro-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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